TAK-700 salt, also known as Orteronel, is a selective, non-steroidal androgen synthesis inhibitor primarily targeting the enzyme 17,20-lyase. This compound is classified under cytochrome P450 enzyme inhibitors and is notable for its high specificity in inhibiting androgen production, making it a significant candidate for therapeutic applications in prostate cancer treatment. TAK-700 salt has a CAS number of 426219-53-6 and has been investigated extensively in clinical settings for its potential to manage hormone-sensitive prostate cancer.
The synthesis of TAK-700 salt involves multiple steps that include the formation of its core structure followed by functionalization. Although the specific synthetic routes are proprietary and not publicly disclosed, it is known that the compound is synthesized through a series of organic reactions designed to ensure high selectivity and potency. The industrial production adheres to stringent protocols to maintain purity and consistency, often utilizing large-scale organic synthesis, purification, and crystallization techniques .
Common reagents utilized in the synthesis include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions are typically controlled for temperature and pH to yield the desired product efficiently.
The molecular formula of TAK-700 salt is with a complex structure that includes several functional groups. The InChI key for this compound is BJFCREFPYFGAOP-WFVMVMIPSA-N, which allows for precise identification in chemical databases. The compound's structural representation highlights its naphthylmethylimidazole derivative characteristics, contributing to its biological activity .
The three-dimensional structure of TAK-700 salt can be analyzed using molecular modeling software, providing insights into its spatial configuration and potential interactions with biological targets.
TAK-700 salt undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions allow for the modification of functional groups within the compound, which can lead to the formation of different derivatives while retaining the core structure.
The major products formed from these reactions are derivatives that maintain the core structure but exhibit different functionalities.
TAK-700 salt exerts its pharmacological effects by selectively inhibiting the enzyme 17,20-lyase, which plays a critical role in androgen biosynthesis. By inhibiting this enzyme, TAK-700 reduces the production of androgens such as testosterone—hormones that are essential for prostate cancer cell growth. Its high selectivity for 17,20-lyase over other cytochrome P450 enzymes minimizes off-target effects, making it a promising candidate for treating prostate cancer with fewer side effects associated with broader-spectrum inhibitors .
Clinical studies have demonstrated that TAK-700 can effectively lower prostate-specific antigen levels in patients with castration-resistant prostate cancer, indicating its potential effectiveness in managing this disease .
TAK-700 salt typically exists as a powder that should be stored at -20°C to maintain stability over time. It has been reported to have an IC50 value of 38 nM against its target enzyme, indicating potent inhibitory activity .
The compound's solubility can be enhanced by warming it to 37°C and using ultrasonic agitation. Stock solutions prepared from TAK-700 should be used on the same day or stored below -20°C if prepared in advance .
TAK-700 salt has diverse applications across various fields:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: